5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Overview
Description
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Similar triazole compounds have been studied and found to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
It’s suggested that similar triazole compounds may interact with their targets through hydrogen bonding and hydrophobic interactions .
Result of Action
Similar triazole compounds have shown potential anticancer activity, suggesting that they may influence cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride typically involves the bromination of 4-methyl-1H-1,2,3-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives such as triazole oxides.
Reduction Products: Dehalogenated triazoles.
Scientific Research Applications
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
Comparison:
- Structural Differences: While 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride has a bromine atom at the 5-position and a methyl group at the 4-position, similar compounds may have different substitution patterns, such as bromine at the 3-position or methyl at the 1-position.
- Chemical Properties: The presence of different substituents can influence the reactivity and stability of the compounds. For example, 5-Bromo-1-methyl-1H-1,2,4-triazole may exhibit different nucleophilicity and electrophilicity compared to this compound.
- Biological Activity: The biological activities of these compounds can vary based on their ability to interact with specific molecular targets. The unique substitution pattern of this compound may confer distinct pharmacological properties.
Properties
IUPAC Name |
4-bromo-5-methyl-2H-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWKZFKTMHXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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